REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[C:12]([CH3:20])[CH:11]=1.C(=O)([O-])O.[Na+]>C(OC(C)(C)C)(=O)C.N(C(C)(C)C#N)=NC(C)(C)C#N>[Cl:9][C:10]1[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[C:12]([CH2:20][Br:1])[CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
6.33 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
5.05 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=O)OC)C=C1)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
catalyst
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (ethyl acetate:hexane=0:1-3:17)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C(=O)OC)C=C1)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |